

# Technical Guide: **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**

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## Compound of Interest

Compound Name: *tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate*

Cat. No.: B028455

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CAS Number: 83056-79-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate**, a key chiral intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.

## Core Compound Information

**tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.<sup>[1]</sup> Its chiral nature makes it particularly valuable for the stereoselective synthesis of complex molecules. The primary application of this compound is as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, which is used to treat hypertension and congestive heart failure.<sup>[2][3]</sup>

## Physicochemical Properties

A summary of the key physical and chemical properties of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	[4][5][6][7][8]
Molecular Weight	200.23 g/mol	[4][5][6]
Boiling Point	347.4 °C at 760 mmHg	[5]
Density	1.115 g/cm <sup>3</sup>	[5]
Flash Point	163.9 °C	[5]
Refractive Index	1.473	[5]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[5]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[5]
Purity	≥97%	[7]

## Safety Information

This compound is associated with the following hazard statements:

- H302: Harmful if swallowed.[4][8]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

## Synthesis and Experimental Protocols

The synthesis of **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** typically involves the deprotection of an amino-protected precursor. A common method is the removal of a carboxybenzyl (Cbz) protecting group via catalytic hydrogenation.[3] The following experimental protocol is based on a method that avoids the use of high-pressure gaseous hydrogen.[3]

## Experimental Protocol: Synthesis via Catalytic Transfer Hydrogenation

This protocol describes the deprotection of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate to yield the target compound.

### Materials:

- tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (precursor)
- Palladium on carbon (Pd/C)
- Anhydrous ammonium formate
- Dry methanol
- Celite

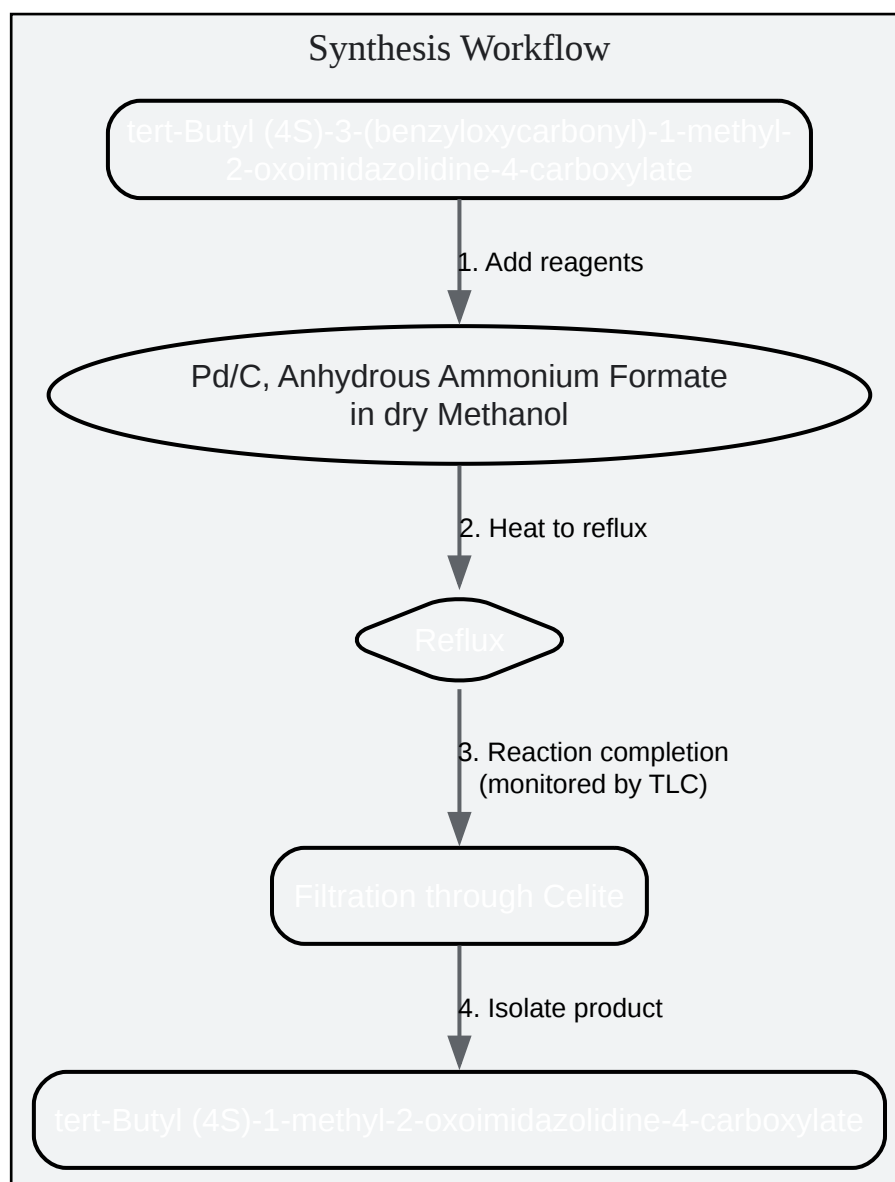
### Procedure:

- A stirred suspension of the Cbz-protected precursor is prepared in dry methanol.
- Palladium on carbon (Pd/C) and anhydrous ammonium formate are added to the suspension in one portion under a nitrogen atmosphere.
- The reaction mixture is stirred at reflux temperature.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the catalyst is removed by filtration through a celite pad.
- The combined organic filtrate is concentrated by evaporation under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization.

## Visualized Workflows and Pathways

## Synthetic Pathway of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

The following diagram illustrates the synthetic workflow for the preparation of the target compound from its Cbz-protected precursor.



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Caption: Synthetic workflow for the preparation of the target compound.

As **tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate** is a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. The relevant pathway is its synthetic route, as depicted above.

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